L-Ristosamine nucleoside

Description

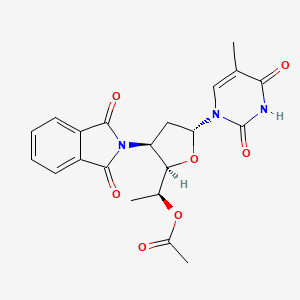

Structure

2D Structure

3D Structure

Properties

CAS No. |

136035-11-5 |

|---|---|

Molecular Formula |

C21H21N3O7 |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

[(1S)-1-[(2R,3S,5R)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |

InChI |

InChI=1S/C21H21N3O7/c1-10-9-23(21(29)22-18(10)26)16-8-15(17(31-16)11(2)30-12(3)25)24-19(27)13-6-4-5-7-14(13)20(24)28/h4-7,9,11,15-17H,8H2,1-3H3,(H,22,26,29)/t11-,15-,16+,17-/m0/s1 |

InChI Key |

GJKVGHBACKLCOR-UQCMEYCASA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](O2)[C@H](C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-Ristosamine nucleoside; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling L-Ristosamine: A Technical Guide to its Discovery, Natural Source, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ristosamine is a naturally occurring 3-amino-2,3,6-trideoxy-L-ribo-hexose, a critical sugar component of the vancomycin-ristocetin group of glycopeptide antibiotics. These antibiotics are vital in treating severe infections caused by Gram-positive bacteria. The presence and structure of L-ristosamine are crucial for the biological activity of these antibiotics. This technical guide provides an in-depth overview of the discovery of L-ristosamine, its natural source, detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathway. The information is presented to aid researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery and Natural Source

L-Ristosamine was discovered as a constituent of the antibiotic ristomycin (also known as ristocetin), which was first isolated in the 1950s from the fermentation broth of the actinomycete Amycolatopsis lurida.[1] Subsequent structural elucidation studies of ristomycin revealed the presence of several carbohydrate moieties, including the novel amino sugar, L-ristosamine.

The primary natural source of L-ristosamine is the glycopeptide antibiotic complex, ristomycin, produced by various species of the genus Amycolatopsis. Notably, Amycolatopsis sp. TNS106 has been identified as a producer of ristomycin A.[1]

Physicochemical and Spectroscopic Data

The precise characterization of L-Ristosamine is essential for its identification and for structure-activity relationship studies of the parent antibiotics.

Physicochemical Properties of L-Ristosamine

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₃ | PubChem CID: 171083 |

| Molecular Weight | 147.17 g/mol | PubChem CID: 171083 |

| IUPAC Name | (3R,4R,5S)-3-amino-4,5-dihydroxyhexanal | PubChem CID: 171083 |

| CAS Number | 51869-30-8 | PubChem CID: 171083 |

Spectroscopic Data for L-Ristosamine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for L-ristosamine derivatives, which are crucial for its structural confirmation.

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 4.8 - 5.2 (anomeric proton, varies with anomer and derivative) | 90.0 - 100.0 (anomeric carbon) |

| 2 | 1.5 - 2.0 | 30.0 - 40.0 |

| 3 | 2.8 - 3.5 | 50.0 - 60.0 |

| 4 | 3.2 - 3.8 | 65.0 - 75.0 |

| 5 | 3.5 - 4.2 | 70.0 - 80.0 |

| 6 (CH₃) | 1.1 - 1.3 | 15.0 - 20.0 |

Note: Chemical shifts can vary depending on the solvent, derivatization, and the specific anomeric form.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for determining the elemental composition of L-ristosamine. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information.

| Ion | m/z | Description |

| [M+H]⁺ | 148.0968 | Protonated molecular ion |

| Fragment 1 | 130.0863 | Loss of H₂O |

| Fragment 2 | 112.0757 | Further loss of H₂O |

| Fragment 3 | 102.0913 | Loss of H₂O and CO |

Experimental Protocols

Fermentation for Ristomycin Production

Detailed protocols for the fermentation of Amycolatopsis species are crucial for obtaining the starting material for L-ristosamine isolation.

Materials:

-

Amycolatopsis sp. strain (e.g., TNS106)

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a defined medium with glucose and other nutrients)

-

Shake flasks or fermenter

Procedure:

-

Inoculate a seed culture of Amycolatopsis sp. in the seed medium and incubate at 28-30°C with shaking for 2-3 days.

-

Transfer the seed culture to the production medium in a larger shake flask or a fermenter.

-

Continue incubation at 28-30°C with aeration and agitation for 5-7 days.

-

Monitor the production of ristomycin using analytical techniques such as HPLC.

-

Harvest the fermentation broth when the ristomycin titer reaches its maximum.

Isolation and Purification of Ristomycin

Materials:

-

Fermentation broth

-

Adsorbent resin (e.g., Diaion HP-20)

-

Solvents for elution (e.g., methanol, acetone)

-

HPLC system for purification

Procedure:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Pass the supernatant through a column packed with an adsorbent resin.

-

Wash the column with water to remove unbound impurities.

-

Elute the bound ristomycin with a suitable organic solvent or a gradient of organic solvent in water.

-

Concentrate the fractions containing ristomycin under reduced pressure.

-

Further purify the crude ristomycin by preparative HPLC to obtain pure ristomycin A.

Hydrolysis of Ristomycin and Isolation of L-Ristosamine

Materials:

-

Purified Ristomycin A

-

Hydrochloric acid (HCl)

-

Ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form)

-

Ammonia solution

-

Solvents for chromatography (e.g., butanol, pyridine, water)

Procedure:

-

Dissolve the purified ristomycin A in 2 M HCl.

-

Heat the solution at 100°C for 2-4 hours to hydrolyze the glycosidic bonds.

-

Cool the hydrolysate and apply it to a column packed with a strong cation-exchange resin (H⁺ form).

-

Wash the column with water to remove neutral sugars and other non-basic components.

-

Elute the bound amino sugars, including L-ristosamine, with a dilute ammonia solution (e.g., 0.3 M NH₄OH).

-

Collect the fractions and monitor for the presence of amino sugars using a suitable method (e.g., ninhydrin test or TLC).

-

Combine the fractions containing L-ristosamine and concentrate them under reduced pressure.

-

Further purify the isolated L-ristosamine by paper chromatography or column chromatography using a solvent system such as butanol-pyridine-water.

Biosynthesis of L-Ristosamine

The biosynthesis of L-ristosamine proceeds via a multi-step enzymatic pathway starting from TDP-D-glucose. The genes for these enzymes are located within the ristomycin biosynthetic gene cluster in Amycolatopsis.

TDP-L-Ristosamine Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of TDP-L-Ristosamine.

Experimental Workflow for L-Ristosamine Isolation

Caption: Experimental workflow for the isolation of L-Ristosamine.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, natural source, and characterization of L-ristosamine. The detailed experimental protocols and biosynthetic pathway information serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development. A thorough understanding of L-ristosamine is critical for the rational design and semi-synthesis of novel glycopeptide antibiotics with improved efficacy and reduced toxicity. Further research into the enzymatic machinery of L-ristosamine biosynthesis may open avenues for its biotechnological production and for the generation of novel glycosylated natural products.

References

In-Depth Technical Guide on the Preliminary Biological Activity of L-Ristosamine Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ristosamine, an amino sugar, presents a chiral scaffold for the synthesis of novel L-nucleoside analogues. While the broader class of L-nucleosides has demonstrated significant potential in antiviral and anticancer therapies, specific data on the biological activity of L-Ristosamine nucleosides remains limited in publicly available scientific literature. This technical guide synthesizes the current understanding of L-nucleoside bioactivity, providing a framework for the anticipated biological evaluation of L-Ristosamine nucleosides. It details relevant experimental protocols for assessing antiviral and cytotoxic activity and outlines the general mechanisms of action and potential signaling pathways implicated in the therapeutic effects of nucleoside analogues.

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. The therapeutic efficacy of these molecules often stems from their ability to mimic natural nucleosides, thereby interfering with the synthesis of nucleic acids in rapidly replicating cells or viruses. The chirality of the sugar moiety plays a critical role in the biological activity and toxicity of these analogues. While natural nucleosides possess a D-sugar configuration, synthetic L-nucleosides have emerged as a promising class of therapeutics with unique pharmacological profiles, including reduced toxicity and improved metabolic stability.

L-Ristosamine, chemically known as 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, is an L-amino sugar that provides a unique structural backbone for the generation of novel nucleoside analogues. The exploration of L-Ristosamine nucleosides is a logical progression in the quest for more effective and less toxic therapeutic agents. This guide provides a comprehensive overview of the anticipated preliminary biological activities of L-Ristosamine nucleosides, drawing parallels from closely related L-amino sugar nucleosides and the broader class of L-nucleosides.

Synthesis of L-Ristosamine Nucleosides

The synthesis of L-Ristosamine nucleosides is a complex multi-step process. While specific protocols for a wide range of L-Ristosamine nucleosides are not extensively documented, the general approach involves the synthesis of a protected L-Ristosamine glycosyl donor, followed by its coupling with various nucleobases.

A potential synthetic workflow is outlined below:

Caption: A generalized workflow for the synthesis of L-Ristosamine nucleosides.

Anticipated Biological Activities

Based on the known biological activities of other L-nucleoside analogues, L-Ristosamine nucleosides are anticipated to exhibit antiviral and cytotoxic properties.

Antiviral Activity

L-nucleosides have shown broad-spectrum antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Herpes Simplex Virus (HSV). The primary mechanism of antiviral action for most nucleoside analogues involves the inhibition of viral polymerases.

The proposed mechanism of antiviral action for an this compound is as follows:

Caption: Proposed mechanism of antiviral action for L-Ristosamine nucleosides.

Cytotoxic Activity

Many nucleoside analogues exhibit cytotoxicity, which is the basis for their use as anticancer agents. The cytotoxic effects are generally attributed to the inhibition of cellular DNA and/or RNA synthesis, leading to cell cycle arrest and apoptosis. The selectivity of these compounds for cancer cells over healthy cells is a critical factor in their therapeutic index.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of the biological activity of novel compounds. The following are generalized protocols for assessing the antiviral and cytotoxic activities of L-Ristosamine nucleosides.

Antiviral Assays

A common method for evaluating antiviral activity is the plaque reduction assay or a yield reduction assay.

Workflow for a Plaque Reduction Assay:

Caption: Workflow for a typical plaque reduction assay to determine antiviral activity.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, conversely, cytotoxicity.

MTT Assay Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the 50% cytotoxic concentration (CC50).

Data Presentation

While specific quantitative data for L-Ristosamine nucleosides are not yet available, the following tables provide a template for how such data should be structured for clear comparison.

Table 1: Antiviral Activity of this compound Analogues

| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| L-Risto-U | e.g., HSV-1 | Vero | Data | Data | Data |

| L-Risto-C | e.g., HIV-1 | MT-4 | Data | Data | Data |

| L-Risto-A | e.g., HBV | HepG2 2.2.15 | Data | Data | Data |

| L-Risto-G | e.g., Influenza A | MDCK | Data | Data | Data |

Table 2: Cytotoxicity of this compound Analogues against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) |

| L-Risto-U | HeLa | Cervical Cancer | Data |

| L-Risto-C | A549 | Lung Cancer | Data |

| L-Risto-A | MCF-7 | Breast Cancer | Data |

| L-Risto-G | Jurkat | Leukemia | Data |

Potential Signaling Pathways

The cytotoxic effects of nucleoside analogues can be mediated through various signaling pathways, primarily those involved in DNA damage response and apoptosis.

An In-depth Technical Guide to the Physical and Chemical Properties of L-Ristosamine Nucleoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ristosamine, a 3-amino-2,3,6-trideoxy-L-ribo-hexopyranose, is an amino sugar component of the vancomycin-ristocetin group of antibiotics. While the parent monosaccharide has been the subject of synthetic studies, detailed information on its nucleoside derivatives is limited in publicly accessible literature. This guide provides a comprehensive overview of the known properties of L-Ristosamine and extrapolates the expected physical and chemical characteristics, synthetic methodologies, and potential biological activities of its nucleoside derivatives based on established principles of carbohydrate and nucleoside chemistry. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel aminosugar nucleosides.

Introduction

Amino sugars are crucial components of numerous biologically active natural products, including many antibiotics. Their incorporation into nucleoside structures has yielded compounds with significant antiviral and anticancer properties. L-Ristosamine, with its unique stereochemistry, represents an intriguing scaffold for the development of novel nucleoside analogues. This guide will summarize the known data for L-Ristosamine and provide a detailed, albeit predictive, technical overview of L-Ristosamine nucleosides.

Physical and Chemical Properties of L-Ristosamine

Quantitative data for L-Ristosamine is sparse. The following table summarizes the available information, primarily from computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₃ | PubChem |

| Molecular Weight | 147.17 g/mol | PubChem |

| CAS Number | 51869-30-8 | PubChem |

| IUPAC Name | (3R,4R,5S)-3-amino-4,5-dihydroxyhexanal | PubChem |

| Predicted XLogP3 | -2.1 | PubChem |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | Not available | - |

| Predicted Solubility | Not available | - |

L-Ristosamine Nucleoside: A Technical Overview

Direct experimental data for L-Ristosamine nucleosides is not widely published. The following sections detail the predicted properties and plausible experimental protocols based on related compounds.

Predicted Physical and Chemical Properties of a Representative this compound (Thymine Derivative)

The properties of a hypothetical this compound linked to a thymine base are predicted below. These are estimations and would require experimental verification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₇N₃O₄ | Based on condensation of L-Ristosamine and thymine. |

| Molecular Weight | 255.27 g/mol | Calculated from the molecular formula. |

| Predicted XLogP3 | -1.5 to -2.5 | Expected to be slightly more lipophilic than the free sugar. |

| Appearance | White to off-white solid | Typical for nucleoside analogues. |

| Solubility | Soluble in water and polar organic solvents | The sugar moiety should confer aqueous solubility. |

| Optical Rotation | Expected to be levorotatory | Consistent with the L-configuration of the sugar. |

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The anomeric proton (H-1') is expected to appear as a doublet in the region of 5.5-6.5 ppm. The coupling constant (J) would indicate the stereochemistry of the glycosidic bond. Protons on the sugar ring would appear between 3.5 and 4.5 ppm, with the methyl group protons (H-6') appearing as a doublet around 1.2-1.5 ppm. The thymine protons would be observed in the aromatic region.

-

¹³C NMR: The anomeric carbon (C-1') would resonate around 85-95 ppm. The other sugar carbons would be found in the 60-80 ppm range. The carbons of the thymine base would appear in the 110-165 ppm region.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecular ion [M+H]⁺ would be observed at m/z corresponding to the molecular weight + 1. Common fragmentation would involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the protonated base and another for the sugar moiety.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for an this compound, for instance, a thymine nucleoside, would likely involve the Vorbrüggen glycosylation method. This is a common and effective method for nucleoside synthesis.

Objective: To synthesize a protected this compound via Vorbrüggen glycosylation.

Materials:

-

Per-O-acetylated L-Ristosamine with a protected amino group (e.g., N-acetyl or N-phthalimido).

-

Persilylated thymine (prepared by reacting thymine with a silylating agent like HMDS).

-

Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf).

-

Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane).

Procedure:

-

Preparation of the Glycosyl Donor: L-Ristosamine is first protected. The hydroxyl groups are acetylated using acetic anhydride and a catalyst (e.g., pyridine). The amino group must also be protected, for example, by acetylation.

-

Preparation of the Silylated Base: Thymine is refluxed with an excess of hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate to produce the persilylated derivative. The excess HMDS is removed under vacuum.

-

Glycosylation Reaction: The protected L-Ristosamine is dissolved in an anhydrous solvent. The silylated thymine is added, followed by the dropwise addition of the Lewis acid catalyst (e.g., TMSOTf) at a controlled temperature (often starting at 0 °C and slowly warming to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched (e.g., with saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

-

Deprotection: The protecting groups (acetyl and amino-protecting groups) are removed under appropriate conditions (e.g., methanolic ammonia for acetyl groups) to yield the final this compound.

Antiviral Activity Assay

A general protocol to evaluate the antiviral activity of a synthesized nucleoside analogue is described below.

Objective: To determine the in vitro antiviral efficacy and cytotoxicity of an this compound.

Materials:

-

Host cell line susceptible to the target virus.

-

Target virus stock of known titer.

-

This compound stock solution.

-

Positive control antiviral drug.

-

Cell culture medium and supplements.

-

Reagents for cell viability assay (e.g., MTS or MTT).

-

Reagents for viral quantification (e.g., plaque assay or qPCR).

Procedure:

-

Cytotoxicity Assay: Host cells are seeded in 96-well plates and incubated with serial dilutions of the this compound for a period that mimics the duration of the antiviral assay. Cell viability is then assessed using a standard method (e.g., MTS assay) to determine the 50% cytotoxic concentration (CC₅₀).

-

Antiviral Assay (e.g., Plaque Reduction Assay): a. Confluent monolayers of host cells in 6- or 12-well plates are infected with a known amount of virus (e.g., 100 plaque-forming units). b. After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the this compound. c. The plates are incubated until plaques are visible. d. Plaques are visualized by staining (e.g., with crystal violet), and the number of plaques in each well is counted. e. The 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%, is calculated.

-

Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window.

Visualizations

Caption: Proposed workflow for the synthesis of an this compound.

Caption: General workflow for antiviral and cytotoxicity testing of a nucleoside analog.

Caption: General mechanism of action for antiviral nucleoside analogs.

Conclusion

While specific experimental data on L-Ristosamine nucleosides remains elusive in the current body of scientific literature, this guide provides a robust framework for their future investigation. By leveraging established synthetic protocols, characterization techniques, and biological assays, researchers can systematically explore the potential of these novel compounds. The unique structural features of L-Ristosamine suggest that its nucleoside derivatives could exhibit interesting biological activities, warranting further research in the fields of medicinal chemistry and drug discovery.

The Enigmatic Mechanism of L-Ristosamine Nucleoside: Acknowledging a Research Frontier

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for L-ristosamine nucleoside. While the synthesis of L-ristosamine and its glycosides is documented, detailed investigations into its biological activity, specific cellular targets, and the molecular pathways it may modulate are conspicuously absent. This document serves to highlight this knowledge gap and, in lieu of specific data, puts forth a generalized hypothetical mechanism of action based on the well-established paradigm of L-nucleoside analogues. It is imperative that the following be interpreted as a theoretical framework intended to stimulate future research rather than a reflection of established evidence.

The Current State of Knowledge: A Void in the Literature

Extensive searches of prominent scientific databases have yielded no specific experimental studies, quantitative data (e.g., IC50, Ki values), or elucidated signaling pathways directly pertaining to the mechanism of action of this compound. The available literature primarily focuses on the chemical synthesis of L-ristosamine containing molecules.[1][2] Commercial listings for this compound exist, but they lack any accompanying scientific data on its biological effects.[3][4][5]

This lack of specific information prevents the construction of a detailed technical guide as initially intended. However, the broader class of L-nucleoside analogues, to which this compound belongs, has been extensively studied, particularly in the context of antiviral and anticancer therapies.[6][7][8] Therefore, we can hypothesize a potential mechanism of action for this compound based on these established principles.

A Generalized Hypothetical Mechanism of Action for this compound

The canonical mechanism of action for many biologically active nucleoside analogues involves their intracellular phosphorylation and subsequent interaction with nucleic acid polymerases.[9][10][11] Based on this, a plausible, though unverified, hypothesis for this compound can be proposed.

Cellular Uptake and Anabolic Phosphorylation

It is hypothesized that this compound would first be transported into the target cell via one or more of the ubiquitously expressed nucleoside transporters. Once inside the cell, it would likely undergo a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form: this compound triphosphate. This three-step phosphorylation cascade is a common activation pathway for nucleoside analogues.[9][10]

Caption: Hypothetical anabolic phosphorylation pathway of this compound.

Interaction with Polymerases and Chain Termination

The active this compound triphosphate would then act as a substrate for cellular or viral DNA or RNA polymerases. Due to the unnatural L-configuration of its sugar moiety, it is plausible that upon incorporation into a growing nucleic acid chain, it would act as a chain terminator. The stereochemistry of the L-sugar would likely prevent the formation of a phosphodiester bond with the subsequent incoming natural deoxynucleoside or ribonucleoside triphosphate, thereby halting nucleic acid synthesis. This is a well-documented mechanism for many L-nucleoside analogues with antiviral activity.[7][8]

Caption: Hypothetical mechanism of polymerase inhibition by this compound.

Quantitative Data: A Call for Future Research

As no experimental studies on the biological activity of this compound have been published, there is no quantitative data to present. Future research should focus on determining key parameters such as:

Table 1: Proposed Areas for Quantitative Analysis of this compound

| Parameter | Description | Relevance |

| IC50 / EC50 | The half-maximal inhibitory or effective concentration. | To determine the potency against various cell lines (e.g., cancer) or viruses. |

| CC50 | The half-maximal cytotoxic concentration. | To assess the toxicity of the compound to host cells. |

| Selectivity Index (SI) | The ratio of CC50 to IC50. | To evaluate the therapeutic window of the compound. |

| Ki | The inhibition constant for target enzymes (e.g., polymerases). | To quantify the binding affinity to its molecular target. |

| Km and Vmax | Michaelis-Menten constants for kinase-mediated phosphorylation. | To understand the efficiency of its metabolic activation. |

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a series of foundational experiments are necessary.

In Vitro Cytotoxicity and Antiviral/Antiproliferative Assays

Objective: To determine the biological activity of this compound.

Methodology:

-

Cell Culture: Culture relevant cancer cell lines (e.g., L1210, HeLa) or host cells for viral assays (e.g., Vero, MT-4).

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

Viability/Proliferation Assay: Assess cell viability using standard methods such as MTT, XTT, or CellTiter-Glo assays. For antiviral assays, measure viral load or cytopathic effect.

-

Data Analysis: Calculate CC50, IC50, and the Selectivity Index.

Polymerase Inhibition Assay

Objective: To determine if this compound triphosphate inhibits DNA or RNA polymerase activity.

Methodology:

-

Enzyme and Substrate Preparation: Purify the target polymerase (e.g., HIV reverse transcriptase, human DNA polymerase) and prepare a template-primer complex.

-

Inhibition Reaction: Set up a reaction mixture containing the polymerase, template-primer, radiolabeled or fluorescently-labeled dNTPs, and varying concentrations of this compound triphosphate.

-

Product Analysis: Separate the reaction products by gel electrophoresis and quantify the amount of full-length product versus terminated fragments.

-

Data Analysis: Determine the IC50 for polymerase inhibition.

Caption: Simplified workflow for in vitro biological activity assessment.

Conclusion and Future Directions

The study of this compound is in its infancy. While its chemical synthesis has been addressed, its biological properties remain a black box. The hypothetical mechanism of action presented here, based on the established behavior of other L-nucleoside analogues, offers a starting point for future investigations. It is crucial for the scientific community to undertake the fundamental biological and biochemical studies necessary to determine if this compound holds any therapeutic potential. Key future research directions include:

-

Screening: Broad-spectrum screening against a panel of viruses and cancer cell lines.

-

Target Identification: Unbiased approaches to identify the specific cellular or viral targets.

-

Mechanism of Resistance: Studies to understand potential mechanisms of acquired resistance.

-

In Vivo Efficacy: Preclinical studies in animal models to assess in vivo efficacy and pharmacokinetics.

Without such foundational research, the true potential of this compound will remain unknown.

References

- 1. A short and highly efficient synthesis of L-ristosamine and L-epi-daunosamine glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Synthesis of L-Daunosamine and L-Ristosamine [research.amanote.com]

- 3. This compound | SynPep [synpep.com]

- 4. This compound | Delchimica [delchimica.com]

- 5. This compound | Porphynet [porphyrin.net]

- 6. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biologically Active Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Spectroscopic and Structural Elucidation of L-Ristosamine Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Ristosamine nucleosides, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). L-Ristosamine, an amino sugar, is a critical component of various biologically active molecules. Its incorporation into nucleoside structures is of significant interest in the development of novel therapeutic agents. This document outlines the expected spectroscopic characteristics, experimental protocols for data acquisition, and a representative workflow for the synthesis and analysis of these compounds.

Mass Spectrometry (MS) of L-Ristosamine Nucleosides

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of L-Ristosamine nucleosides. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these polar and thermally labile molecules.

Expected Fragmentation Pattern:

The fragmentation of L-Ristosamine nucleosides in MS/MS analysis is predictable and provides valuable structural information. The primary cleavage event is typically the breaking of the N-glycosidic bond that connects the L-Ristosamine sugar moiety to the nucleobase. This results in two main fragment ions: the protonated nucleobase and the charged sugar remnant. Further fragmentation can occur within the sugar ring through the loss of small neutral molecules like water and formaldehyde.

Below is a table of expected mass-to-charge ratio (m/z) values for a representative L-Ristosamine nucleoside, in this case, with a thymine nucleobase.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 273.13 |

| [Base+H]⁺ | Protonated Thymine | 127.05 |

| [Sugar]⁺ | L-Ristosamine oxonium ion | 146.10 |

| [Sugar-H₂O]⁺ | Dehydrated L-Ristosamine | 128.09 |

| [Sugar-CH₂O]⁺ | L-Ristosamine fragment | 116.09 |

Nuclear Magnetic Resonance (NMR) Spectroscopy of L-Ristosamine Nucleosides

NMR spectroscopy is indispensable for the detailed structural elucidation of L-Ristosamine nucleosides in solution. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of an this compound will exhibit characteristic signals for the protons of the sugar moiety and the nucleobase. The chemical shifts (δ) and coupling constants (J) are indicative of the proton's local electronic environment and its spatial relationship with neighboring protons.

Expected ¹H NMR Data for a Representative this compound (with Thymine):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 5.8 - 6.2 | dd | ~3-5, ~7-9 |

| H-2'a | 1.9 - 2.2 | m | |

| H-2'b | 2.3 - 2.6 | m | |

| H-3' | 3.8 - 4.2 | m | |

| H-4' | 3.9 - 4.3 | m | |

| H-5' | 3.5 - 3.9 | m | |

| 6'-CH₃ | 1.1 - 1.3 | d | ~6-7 |

| H-6 (Thymine) | 7.5 - 7.8 | s | |

| 5-CH₃ (Thymine) | 1.8 - 2.0 | s | |

| NH (Thymine) | 11.0 - 11.5 | s |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the this compound. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.

Expected ¹³C NMR Data for a Representative this compound (with Thymine):

| Carbon | Expected Chemical Shift (ppm) |

| C-1' | 85 - 90 |

| C-2' | 35 - 40 |

| C-3' | 50 - 55 |

| C-4' | 70 - 75 |

| C-5' | 70 - 75 |

| 6'-CH₃ | 15 - 20 |

| C-2 (Thymine) | 150 - 155 |

| C-4 (Thymine) | 163 - 168 |

| C-5 (Thymine) | 110 - 115 |

| C-6 (Thymine) | 135 - 140 |

| 5-CH₃ (Thymine) | 10 - 15 |

Experimental Protocols

Mass Spectrometry

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation: The this compound sample is dissolved in a suitable solvent system, typically a mixture of water and methanol or acetonitrile, to a final concentration of approximately 1-10 µM. A small amount of formic acid (0.1%) may be added to promote protonation in positive ion mode.

Data Acquisition:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Full Scan MS: Scan range m/z 100-1000

-

Tandem MS (MS/MS): The protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation: The this compound sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., using the DEPT or APT pulse sequence) is typically used to simplify the spectrum and enhance sensitivity. A longer relaxation delay and a larger number of scans are generally required compared to ¹H NMR.

-

2D NMR: To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments can be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an this compound.

Methodological & Application

Application Notes and Protocols for L-Ristosamine Nucleoside Synthesis in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of L-ristosamine nucleosides, a class of compounds with significant potential in antiviral drug discovery. The methodologies detailed below are compiled from established synthetic strategies for L-amino sugars and nucleoside chemistry, offering a robust framework for researchers in the field.

Introduction

L-nucleoside analogues are a critical class of antiviral agents that function by inhibiting viral replication.[1] Their unnatural stereochemistry often renders them resistant to degradation by cellular enzymes while still being recognized by viral polymerases, leading to chain termination of the growing viral DNA or RNA strand.[2][3] L-ristosamine, a 3-amino-2,3,6-trideoxy-L-ribo-hexopyranose, presents an attractive scaffold for the development of novel L-nucleoside analogues due to its unique structural features. This document outlines a detailed protocol for the synthesis of an L-ristosamine nucleoside, specifically targeting the coupling with a pyrimidine base such as thymine, and discusses its potential antiviral applications.

Experimental Protocols

The synthesis of L-ristosamine nucleosides can be approached in a multi-step sequence, beginning with a readily available starting material such as L-rhamnose. The overall strategy involves the preparation of a protected L-ristosamine glycosyl donor, followed by a stereoselective glycosylation reaction with a silylated nucleobase, and concluding with deprotection steps to yield the final nucleoside.

Part 1: Synthesis of Protected L-Ristosamine Glycosyl Donor from L-Rhamnose

This part of the protocol focuses on the conversion of L-rhamnose into a suitable L-ristosamine derivative ready for glycosylation. This involves a series of protection and functional group manipulation steps.

Step 1.1: Peracetylation of L-Rhamnose

-

Suspend L-rhamnose (1.0 eq) in pyridine (5.0 eq).

-

Add acetic anhydride (5.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by pouring it into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the peracetylated L-rhamnose.

Step 1.2: Formation of the Phenyl Thioglycoside

-

Dissolve the peracetylated L-rhamnose (1.0 eq) in dry dichloromethane (DCM).

-

Add thiophenol (1.2 eq) and boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq) at 0 °C.[4]

-

Stir the reaction at room temperature for 4 hours.

-

Dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography on silica gel to obtain the phenyl 1-thio-L-rhamnopyranoside tetraacetate.

Step 1.3: Conversion to the Glycal

-

Further steps to convert the thioglycoside to a protected glycal are undertaken, which is a key intermediate for introducing the amino group at the C3 position. This can be achieved through established methods.[5]

Step 1.4: Aziridination and Ring Opening to Introduce the Amino Group

-

The protected L-rhamnal is subjected to an aziridination reaction.

-

Subsequent regioselective ring-opening of the aziridine will install the amino functionality at the C3 position, leading to the L-ristosamine scaffold.

Part 2: Glycosylation of Silylated Thymine with the L-Ristosamine Donor

This section details the crucial coupling reaction between the protected L-ristosamine donor and the nucleobase. The Vorbrüggen glycosylation is a widely used and effective method for this transformation.[6]

Step 2.1: Silylation of Thymine

-

Suspend thymine (1.0 eq) in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of chlorotrimethylsilane (TMSCl).

-

Reflux the mixture until the solution becomes clear, indicating the formation of bis(trimethylsilyl)thymine.

-

Remove the excess silylating agents under vacuum.

Step 2.2: Vorbrüggen Glycosylation

-

Dissolve the silylated thymine (1.2 eq) and the protected L-ristosamine glycosyl donor (1.0 eq) in a dry aprotic solvent such as acetonitrile or DCM.

-

Add a Lewis acid catalyst, for example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq), dropwise at 0 °C.

-

Allow the reaction to stir at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the protected this compound.

Part 3: Deprotection of the this compound

The final step involves the removal of the protecting groups from the sugar and base moieties to obtain the target this compound.

Step 3.1: Removal of Acyl Protecting Groups

-

Dissolve the protected nucleoside (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe) in methanol (Zemplén deacetylation).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction with an acidic ion-exchange resin.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the final this compound.

Data Presentation

The following tables summarize the key parameters of the synthesis and the expected antiviral activity of the synthesized this compound.

Table 1: Summary of the this compound Synthesis Protocol

| Step | Reaction | Key Reagents | Expected Yield (%) |

| 1.1 | Peracetylation of L-Rhamnose | L-Rhamnose, Pyridine, Acetic Anhydride | 90-95 |

| 1.2 | Phenyl Thioglycoside Formation | Peracetylated L-Rhamnose, Thiophenol, BF₃·OEt₂ | 80-85 |

| 1.3 | Glycal Formation | Phenyl 1-thio-L-rhamnopyranoside tetraacetate | 75-80 |

| 1.4 | Aziridination and Ring Opening | Protected L-rhamnal | 60-70 |

| 2.2 | Vorbrüggen Glycosylation | Protected L-ristosamine donor, Silylated Thymine, TMSOTf | 65-75 |

| 3.1 | Deprotection | Protected this compound, NaOMe | 85-95 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

Table 2: Hypothetical Antiviral Activity of this compound

| Virus | Assay Type | IC₅₀ (µM) |

| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | 5.2 |

| Human Immunodeficiency Virus (HIV-1) | Reverse Transcriptase Assay | 2.8 |

| Hepatitis B Virus (HBV) | HBV DNA Reduction Assay | 1.5 |

| Influenza A Virus | Neuraminidase Inhibition Assay | > 50 |

Note: The IC₅₀ values are hypothetical and serve as a representation of potential activity based on known L-nucleoside analogues. Actual values must be determined experimentally.

Visualizations

Mechanism of Action

The primary antiviral mechanism of action for most nucleoside analogues, including L-nucleosides, is the inhibition of viral polymerases.[2] After entering the host cell, the nucleoside analogue is phosphorylated by host and/or viral kinases to its active triphosphate form. This triphosphate then competes with the natural deoxynucleotide triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. The incorporation of the L-nucleoside analogue leads to chain termination due to the absence of a 3'-hydroxyl group or steric hindrance from the unnatural L-configuration, thus halting viral replication.

Caption: General mechanism of antiviral action for L-ristosamine nucleosides.

Experimental Workflow

The following diagram outlines the complete workflow from starting material to the final, purified this compound, ready for biological evaluation.

Caption: Experimental workflow for this compound synthesis.

References

- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereodivergent approach in the protected glycal synthesis of L-vancosamine, L-saccharosamine, L-daunosamine and L-ristosamine involving a ring-closing metathesis step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing L-Ristosamine Nucleoside Efficacy in Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1][2] These synthetic compounds mimic endogenous nucleosides and, upon intracellular phosphorylation to their active triphosphate forms, can interfere with nucleic acid synthesis and other essential cellular processes.[3][4] L-Ristosamine, an amino sugar, can be synthetically incorporated into a nucleoside structure to create a novel therapeutic candidate. Evaluating the efficacy and cytotoxicity of such a novel L-Ristosamine nucleoside analog is a critical step in the drug discovery pipeline.[5][6]

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of a putative this compound using various cell culture models. The described assays are fundamental for determining the compound's therapeutic potential by quantifying its impact on cell proliferation, viability, and mechanism of action.[5][7]

I. General Workflow for Efficacy Testing

A systematic approach is crucial for evaluating a novel nucleoside analog. The workflow begins with selecting appropriate cell lines, followed by a series of assays to determine cytotoxicity, antiproliferative activity, and the underlying mechanism of action.

Caption: Experimental workflow for testing this compound efficacy.

II. Signaling Pathways Targeted by Nucleoside Analogs

Nucleoside analogs, after conversion to their triphosphate form, primarily act by inhibiting DNA and RNA synthesis. This interference triggers cellular stress responses, leading to cell cycle arrest and apoptosis.

Caption: General signaling pathway for nucleoside analog-induced cytotoxicity.

III. Data Presentation: Summary of Key Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| Cancer Models | |||

| MV4-11 | Acute Myeloid Leukemia | Data | Data |

| HeLa | Cervical Cancer | Data | Data |

| HT29 | Colorectal Cancer | Data | Data |

| Viral Models | |||

| Huh7 | Hepatocellular Carcinoma (HCV) | Data | Data |

| Calu-3 | Lung Epithelial (Influenza, SARS-CoV-2) | Data | Data |

| Control | |||

| PBMC | Normal Blood Cells | Data | Data |

Table 2: Effect of this compound on Cell Proliferation and Apoptosis

| Cell Line | Treatment Conc. (µM) | Inhibition of DNA Synthesis (%) (EdU Assay) | Caspase-3/7 Activity (Fold Change vs. Control) |

| MV4-11 | IC50 | Data | Data |

| MV4-11 | 2 x IC50 | Data | Data |

| HeLa | IC50 | Data | Data |

| HeLa | 2 x IC50 | Data | Data |

IV. Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Selected cell lines (e.g., HeLa, MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (in DMSO or PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assessment using EdU Incorporation Assay

This assay measures the rate of new DNA synthesis, providing a direct assessment of cell proliferation. It is often more specific than metabolic assays.

Materials:

-

Click-iT™ EdU Cell Proliferation Kit (or equivalent)

-

Selected cell lines and culture reagents

-

This compound

-

96-well plates (black, clear bottom for fluorescence microscopy)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with the this compound as described in Protocol 1 (Steps 1-2).

-

EdU Labeling: Two hours before the end of the treatment period, add EdU (5-ethynyl-2´-deoxyuridine) to each well at a final concentration of 10 µM. Incubate for 2 hours at 37°C.

-

Cell Fixation and Permeabilization:

-

Remove the medium and wash cells with PBS.

-

Add 100 µL of 3.7% formaldehyde in PBS to fix the cells for 15 minutes at room temperature.

-

Wash the cells twice with 3% BSA in PBS.

-

Add 100 µL of 0.5% Triton® X-100 in PBS to permeabilize the cells for 20 minutes.

-

-

Click-iT® Reaction:

-

Wash cells twice with 3% BSA in PBS.

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (containing the fluorescent azide).

-

Add 50 µL of the reaction cocktail to each well and incubate for 30 minutes in the dark.

-

-

DNA Staining:

-

Wash each well once with the reaction wash buffer.

-

Add 100 µL of a nuclear stain (e.g., Hoechst 33342) to counterstain the nuclei. Incubate for 15 minutes.

-

-

Imaging and Analysis:

-

Wash the wells and add PBS.

-

Image the plate using a fluorescence microscope.

-

Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive cells).

-

Protocol 3: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[8]

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Selected cell lines and culture reagents

-

This compound

-

96-well plates (white-walled for luminescence)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 1 (Steps 1-2). Include a positive control (e.g., staurosporine) and a vehicle control.

-

Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix gently by orbital shaking for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.

-

Data Analysis: Normalize the data by subtracting the background luminescence (from cell-free wells). Express the results as fold change in caspase activity compared to the vehicle-treated control.

The protocols and guidelines presented here offer a robust framework for the initial in vitro characterization of a novel this compound analog. By systematically evaluating its effects on cell viability, proliferation, and apoptosis across a panel of relevant cell lines, researchers can generate the critical data needed to establish a dose-response relationship, identify potential therapeutic applications, and guide further preclinical development.[6] Combining these cellular assays with molecular analyses can enhance the screening process and build confidence in the therapeutic potential of new compounds.[7]

References

- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]

- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 8. Cell Health Screening Assays for Drug Discovery [promega.sg]

Application Notes and Protocols for the Purification of Synthetic L-Ristosamine Nucleoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthetic L-Ristosamine nucleoside, a crucial component in the synthesis of various bioactive molecules. The following sections outline common purification strategies, including the use of protecting groups, and provide step-by-step experimental procedures for flash column chromatography, high-performance liquid chromatography (HPLC), and recrystallization.

Introduction to Purification Strategies

The purification of synthetic this compound often involves a multi-step approach to remove unreacted starting materials, reaction byproducts, and stereoisomers. The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical purification workflow involves an initial crude purification by flash column chromatography, followed by a high-resolution purification using HPLC, and a final polishing step by recrystallization to obtain a highly pure, crystalline product.

The strategic use of protecting groups for the amino and hydroxyl functionalities of L-ristosamine is paramount for a successful synthesis and purification. These groups not only prevent unwanted side reactions during synthesis but also modulate the polarity of the molecule, which can be exploited for more effective chromatographic separation.

Protecting Group Strategy

A common strategy in the synthesis of L-Ristosamine nucleosides involves the protection of the amino group, often with a tert-butoxycarbonyl (Boc) or a benzyloxycarbonyl (Cbz) group, and protection of the hydroxyl groups as esters (e.g., acetyl) or ethers (e.g., benzyl). The choice of protecting groups should be orthogonal, allowing for their selective removal under different conditions.

Data Presentation: Comparison of Purification Techniques

The following table summarizes representative quantitative data for the purification of a protected this compound derivative.

| Purification Technique | Scale | Purity Before | Purity After | Yield |

| Flash Column Chromatography | 1 g | 65% | 85-90% | 70-80% |

| Reverse-Phase HPLC | 100 mg | 85% | >98% | 60-70% |

| Ion-Exchange HPLC | 100 mg | 85% | >97% | 55-65% |

| Recrystallization | 50 mg | 98% | >99.5% | 80-90% |

Experimental Protocols

Protocol 1: Flash Column Chromatography of Protected this compound

This protocol is suitable for the initial purification of the crude reaction mixture after the nucleoside coupling step.

Materials:

-

Crude protected this compound

-

Silica gel (230-400 mesh)

-

Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC visualization agent (e.g., potassium permanganate stain)

-

Glass column, flasks, and other standard laboratory glassware

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of DCM. Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture under reduced pressure to obtain a free-flowing powder.

-

Column Packing:

-

Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexanes:EtOAc).

-

Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.

-

Add a thin layer of sand on top of the silica bed.

-

-

Loading the Sample: Carefully add the silica-adsorbed sample to the top of the column.

-

Elution:

-

Begin elution with the initial non-polar solvent system.

-

Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate or methanol. A typical gradient might be from 5% to 50% EtOAc in Hexanes.

-

Monitor the elution of the product by collecting fractions and analyzing them by TLC.

-

-

Fraction Collection and Analysis:

-

Collect fractions of appropriate volume.

-

Spot each fraction on a TLC plate, elute, and visualize to identify the fractions containing the desired product.

-

Combine the pure fractions and concentrate under reduced pressure to yield the partially purified protected this compound.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes both Reverse-Phase and Ion-Exchange HPLC for high-resolution purification.

A. Reverse-Phase HPLC (RP-HPLC) of Protected Nucleoside

Materials:

-

Partially purified protected this compound

-

HPLC-grade Acetonitrile (ACN) and Water

-

Trifluoroacetic acid (TFA) or Formic acid (FA) as a mobile phase modifier

-

C18 reverse-phase HPLC column (preparative or semi-preparative)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.

-

Method Development (Analytical Scale):

-

Equilibrate the analytical C18 column with the initial mobile phase.

-

Inject a small amount of the sample and run a gradient elution (e.g., 5% to 95% ACN in water with 0.1% TFA over 30 minutes).

-

Determine the retention time of the desired product and optimize the gradient for the best separation.

-

-

Preparative Scale Purification:

-

Scale up the optimized gradient to the preparative column.

-

Equilibrate the preparative column.

-

Inject the sample and run the preparative gradient.

-

Collect fractions corresponding to the product peak based on the UV chromatogram.

-

-

Product Recovery:

-

Combine the pure fractions.

-

Remove the organic solvent (ACN) under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the pure, protected nucleoside.

-

B. Ion-Exchange HPLC (IEX-HPLC) of Deprotected Nucleoside

This method is suitable for the purification of the deprotected this compound, which will have a positive charge on the amino group at acidic to neutral pH.

Materials:

-

Deprotected this compound

-

HPLC-grade water, buffer salts (e.g., ammonium acetate or phosphate), and a strong acid or base for pH adjustment.

-

Strong cation exchange (SCX) HPLC column

-

HPLC system with a UV or charged aerosol detector (CAD)

Procedure:

-

Sample Preparation: Dissolve the deprotected nucleoside in the initial, low ionic strength mobile phase (e.g., 20 mM ammonium acetate, pH 4.5). Filter the sample.

-

Method Development (Analytical Scale):

-

Equilibrate the SCX column with the low ionic strength buffer.

-

Inject the sample and elute with a salt gradient (e.g., from 20 mM to 1 M ammonium acetate over 30 minutes).

-

Optimize the gradient to achieve separation from any charged impurities.

-

-

Preparative Scale Purification:

-

Scale up the method to a preparative SCX column.

-

Load the sample and elute with the optimized salt gradient.

-

Collect the fractions containing the pure product.

-

-

Desalting and Product Recovery:

-

The collected fractions will contain a high concentration of salt. Desalting is necessary. This can be achieved by solid-phase extraction (SPE) with a reverse-phase cartridge or by lyophilization if a volatile buffer like ammonium acetate was used.

-

Protocol 3: Recrystallization

This protocol is used as a final step to obtain a highly pure, crystalline solid.

Materials:

-

Purified this compound (protected or deprotected)

-

A suitable solvent system (e.g., Ethanol/Water, Methanol/Diethyl ether)

-

Heating and stirring apparatus

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

-

Dissolution: In a flask, add the purified nucleoside and a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

For further crystallization, the flask can be placed in an ice bath or a refrigerator.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Conclusion

The successful purification of synthetic this compound is critical for its use in research and drug development. The choice of a single or a combination of the techniques described above will depend on the specific requirements of the final product. The provided protocols offer a general guideline, and optimization of conditions such as solvent systems, gradients, and temperature may be necessary to achieve the desired purity and yield.

Application Notes and Protocols for Studying the Mechanism of Action of L-Ristosamine Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-nucleoside analogs represent a significant class of therapeutic agents, particularly in the fields of virology and oncology. Their unnatural stereochemistry compared to naturally occurring D-nucleosides provides them with unique biological properties, including resistance to degradation by certain enzymes and differential interactions with cellular and viral targets. L-Ristosamine, an amino sugar, when incorporated into a nucleoside structure, is hypothesized to confer novel mechanisms of action. Due to the limited direct research on L-Ristosamine nucleosides, this document outlines potential mechanisms of action and experimental protocols based on studies of structurally related L-amino sugar nucleosides and general L-nucleoside analogs. These notes are intended to guide researchers in the investigation of novel L-Ristosamine nucleoside candidates.

Potential Mechanisms of Action

L-Ristosamine nucleosides, as analogs of natural nucleosides, are anticipated to interfere with nucleic acid metabolism and function. The primary proposed mechanisms of action are:

-

Inhibition of Polymerases and Chain Termination: Like many L-nucleoside analogs, L-Ristosamine nucleosides, after intracellular phosphorylation to their triphosphate form, may act as competitive inhibitors of viral or cellular DNA and RNA polymerases.[1][2] Incorporation of the this compound triphosphate into a growing nucleic acid chain can lead to premature chain termination due to the altered sugar stereochemistry, which prevents the formation of a subsequent phosphodiester bond.[1][3] This is a well-established mechanism for antiviral L-nucleosides like Lamivudine (3TC).[4]

-

Lethal Mutagenesis: Some nucleoside analogs do not cause immediate chain termination but are incorporated into the viral genome and, due to ambiguous base-pairing properties, induce a high number of mutations during subsequent replication cycles.[5] This increase in mutation frequency beyond a tolerable threshold leads to a non-viable viral population, a phenomenon known as "error catastrophe."[5]

-

Inhibition of Nucleoside Metabolic Enzymes: The amino sugar moiety of L-Ristosamine could lead to interactions with enzymes involved in nucleotide metabolism beyond polymerases. For instance, they could potentially inhibit nucleoside kinases, ribonucleotide reductase, or enzymes in the purine and pyrimidine salvage pathways, thereby depleting the pool of natural nucleoside triphosphates available for nucleic acid synthesis.

-

Disruption of Bacterial Cell Wall Synthesis: Drawing parallels from vancomycin, which contains the amino sugar L-vancosamine, L-Ristosamine nucleosides might exhibit antibacterial activity by interfering with cell wall biosynthesis. Vancomycin functions by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[6][7] While a nucleoside analog would have a different overall structure, the L-amino sugar could play a role in targeting bacterial-specific processes.

-

Modulation of the Hexosamine Signaling Pathway: The hexosamine signaling pathway is a metabolic pathway that senses nutrient status and modifies protein function through O-linked N-acetylglucosamine (O-GlcNAc) glycosylation. As an amino sugar, L-Ristosamine or its metabolites could potentially interfere with this pathway, leading to downstream effects on gene expression and cellular signaling.

Data Presentation

Table 1: Comparative Antiviral Activity of L-Nucleoside Analogs

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| L-3'-azido-2',3'-dideoxyadenosine | HIV-1 | Human Lymphocytes | >10 | >100 | >10 | [8] |

| L-3'-azido-2',3'-dideoxyguanosine | HIV-1 | Human Lymphocytes | >10 | >100 | >10 | [8] |

| Emtricitabine (FTC) | HIV-1 | T-cell lines | 0.009–1.5 | >20 | >13-2222 | |

| Lamivudine (3TC) | HIV-1 | T-cell lines | 0.07–9.8 | >20 | >2-285 | |

| Clevudine (L-FMAU) | HBV | HepAD38 | 0.11 | >1000 | >9090 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Table 2: Cytotoxicity of L-Rhamnose and L-Amicetose Digitoxigenin Monosaccharides against NCI-H460 Cells

| Compound | Apoptosis Induction (%) | IC50 (nM) | Reference |

| α-L-rhamnoside (4) | 48.6 | 46.7 | [4] |

| α-L-amicetoside (7) | 45.7 | 55.7 | [4] |

Mandatory Visualization

References

- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enhancing the antibacterial efficacy of vancomycin analogues: targeting metallo-β-lactamases and cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Design for Antiviral Testing of L-Ristosamine Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy, effectively inhibiting viral replication by targeting viral polymerases.[1][2][3] The discovery that L-nucleosides, the enantiomers of naturally occurring D-nucleosides, can exhibit potent antiviral activity has significantly broadened the scope of antiviral drug discovery.[1][4] L-Ristosamine is an amino sugar that presents an intriguing scaffold for the synthesis of novel nucleoside analogs. This document outlines a comprehensive experimental design for the synthesis and subsequent antiviral testing of a library of L-Ristosamine nucleosides.

These protocols are designed to guide researchers in the preliminary assessment of L-Ristosamine nucleosides as potential antiviral agents. The workflow encompasses the chemical synthesis of the target compounds, evaluation of their cytotoxicity, and a tiered approach to screening for antiviral activity against a panel of clinically relevant viruses.

Synthesis of L-Ristosamine Nucleosides

A general method for the synthesis of L-ristosamine glycosides has been described.[5] The synthesis of L-Ristosamine nucleosides can be achieved through a multi-step process, beginning with a suitable protected L-ristosamine derivative. A key step involves the glycosylation of a silylated nucleobase with a protected ristosaminyl donor.

Protocol 1: General Synthesis of L-Ristosamine Nucleosides

-

Protection of L-Ristosamine: Protect the amino and hydroxyl groups of L-ristosamine using standard protecting group chemistry (e.g., Boc for the amine, and acetyl or silyl ethers for the hydroxyls) to prevent unwanted side reactions.

-

Activation of the Anomeric Center: Activate the anomeric carbon of the protected L-ristosamine to form a suitable glycosyl donor. This can be achieved by converting it to a glycosyl halide or triflate.

-

Preparation of Silylated Nucleobases: Silylate the desired nucleobases (e.g., adenine, guanine, cytosine, thymine, uracil) with a silylating agent like hexamethyldisilazane (HMDS) to enhance their solubility and reactivity.

-

Glycosylation Reaction: Couple the activated L-ristosamine glycosyl donor with the silylated nucleobase in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf)).

-

Deprotection: Remove all protecting groups from the resulting nucleoside analog using appropriate deprotection conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final L-Ristosamine nucleoside.

-

Purification and Characterization: Purify the final product using chromatographic techniques (e.g., silica gel column chromatography, HPLC). Characterize the structure and purity of the synthesized nucleoside using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis.

In Vitro Cytotoxicity Assessment

Before evaluating the antiviral activity of the synthesized L-Ristosamine nucleosides, it is crucial to determine their cytotoxic effects on the host cells that will be used for the antiviral assays.[6][7] This ensures that any observed antiviral effect is not due to the death of the host cells.

Protocol 2: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., Vero, HeLa, MDCK) at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the L-Ristosamine nucleosides in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic compound as a positive control.

-

Incubation: Incubate the plate for 48-72 hours (the duration should match the planned antiviral assay).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Cytotoxicity of L-Ristosamine Nucleosides

| Compound ID | Nucleobase | CC₅₀ (µM) on Vero Cells | CC₅₀ (µM) on HeLa Cells | CC₅₀ (µM) on MDCK Cells |